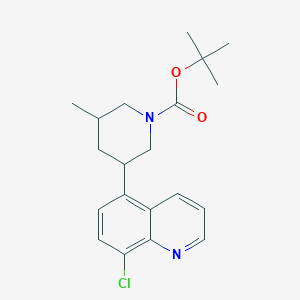
tert-Butyl 3-(8-Chloro-5-quinolyl)-5-methylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(8-Chloro-5-quinolyl)-5-methylpiperidine-1-carboxylate: is a versatile chemical compound used in various scientific research fields. Its complex structure and unique properties make it a valuable material for studies in chemistry, biology, medicine, and industry.
Analyse Chemischer Reaktionen
tert-Butyl 3-(8-Chloro-5-quinolyl)-5-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-(8-Chloro-5-quinolyl)-5-methylpiperidine-1-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-(8-Chloro-5-quinolyl)-5-methylpiperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl N-(5-chloroquinolin-8-yl)carbamate: Another compound with a similar quinoline structure and chlorination pattern.
Eigenschaften
Molekularformel |
C20H25ClN2O2 |
|---|---|
Molekulargewicht |
360.9 g/mol |
IUPAC-Name |
tert-butyl 3-(8-chloroquinolin-5-yl)-5-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C20H25ClN2O2/c1-13-10-14(12-23(11-13)19(24)25-20(2,3)4)15-7-8-17(21)18-16(15)6-5-9-22-18/h5-9,13-14H,10-12H2,1-4H3 |
InChI-Schlüssel |
RSFJQFFCUXNJAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CN(C1)C(=O)OC(C)(C)C)C2=C3C=CC=NC3=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]hexanamide](/img/structure/B12280417.png)
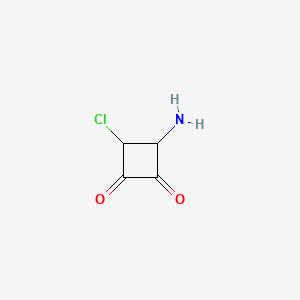
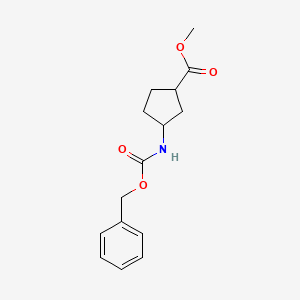
![(1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B12280431.png)
![Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12280433.png)
![[(3-Chloro-2-fluorophenyl)methyl]hydrazine](/img/structure/B12280434.png)
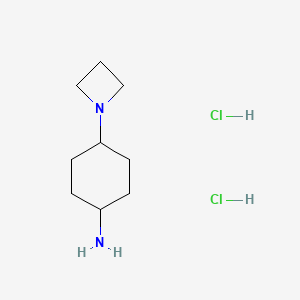

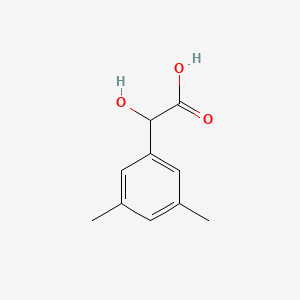
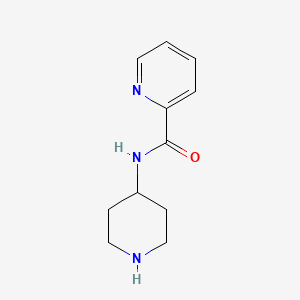
![2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}quinoline-4-carbonitrile](/img/structure/B12280483.png)
![5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B12280487.png)


